molecular formula C9H8BrIOS B14042990 1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one

1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one

Cat. No.: B14042990
M. Wt: 371.03 g/mol
InChI Key: LDMNVTPYNSPHIN-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIOS. It is a halogenated ketone featuring bromine, iodine, and sulfur atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by thiolation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and thiolation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or thiol groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its halogen and thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(4-iodo-2-sulfanylphenyl)propan-2-one
  • 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one
  • 1-Bromo-3-(4-fluoro-2-mercaptophenyl)propan-2-one

Uniqueness

1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity and properties compared to similar compounds. The combination of halogen and thiol groups in its structure allows for versatile chemical modifications and applications .

Properties

Molecular Formula

C9H8BrIOS

Molecular Weight

371.03 g/mol

IUPAC Name

1-bromo-3-(4-iodo-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrIOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5H2

InChI Key

LDMNVTPYNSPHIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)S)CC(=O)CBr

Origin of Product

United States

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